molecular formula C16H16BrNO B2433718 2-bromo-N-(diphenylmethyl)propanamide CAS No. 23459-40-7

2-bromo-N-(diphenylmethyl)propanamide

Cat. No.: B2433718
CAS No.: 23459-40-7
M. Wt: 318.214
InChI Key: BWWZRZUTRVKSCW-UHFFFAOYSA-N
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Description

2-bromo-N-(diphenylmethyl)propanamide is a chemical compound with the molecular formula C16H16BrNO . It is used as a reagent in the preparation of arylamines via amination of phenols, and in the synthesis of phenylurea derivatives as potent antitumor agents .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 36 bonds; 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide (aliphatic) .

Scientific Research Applications

1. Fluorescent ATRP Initiator

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of 2-bromo-N-(diphenylmethyl)propanamide, was synthesized and analyzed for its potential as a fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

2. Study of Mutagenic Effects

Research on the mutagenic effect of chiral or racemic 2‐bromo‐propanamides on Salmonella typhimurium TA 100 confirmed the mutagenic activity of 2-bromo-N-benzyl-propanamide, a related compound. The study explored the impact of enantiomeric configuration and chemical structure variations on mutagenicity (Dolzani et al., 1992).

3. Antibacterial and Antimycotic Properties

A study involving arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, related to this compound, highlighted their synthesis, cyclization, and evaluation for antibacterial and antifungal activity (Baranovskyi et al., 2018).

4. COX-2 Inhibition

New 2,3-Diphenyl-3-oxo-propanamide derivatives, structurally similar to this compound, were designed and synthesized as selective COX-2 inhibitors, showing potential in medical research (Tabatabai et al., 2012).

5. Molecular Properties and Vibrational Frequencies

Research on two paracetamol analogues, including 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, focused on determining their molecular properties and vibrational mode couplings, offering insights into intramolecular interactions and isomerization processes (Viana et al., 2016).

6. Organic Nonlinear Optical Materials

N-(2-Chlorophenyl)-(1-Propanamide), structurally related to this compound, was synthesized and studied for its potential as an organic electro-optic and nonlinear optical material (Prabhu & Rao, 2000).

7. Cyanamino-Pyridine Synthesis

The synthesis of 2-cyanamino-4,6-diphenyl-pyridine-3-carbonitrile, involving nucleophilic displacement in pyridine systems, is relevant to the chemistry and synthesis methods associated with compounds like this compound (Victory et al., 1993).

Properties

IUPAC Name

N-benzhydryl-2-bromopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(17)16(19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWZRZUTRVKSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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